6-Methoxy-2-methylpyridine-3-carbonitrile

Regioisomerism Synthetic Utility Nucleophilic Aromatic Substitution

Select 6-Methoxy-2-methylpyridine-3-carbonitrile (CAS 105277-11-0) for its unique 6-methoxy-2-methyl-3-cyano substitution pattern, which enables selective nucleophilic aromatic substitution at the 4-position—critical for kinase-targeted library synthesis and herbicide safener intermediate production. Unlike regioisomers, this substitution profile ensures reliable reactivity in cross-coupling. High purity (≥95%) maximizes yields. Standard research quantities available with fast international shipping.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 105277-11-0
Cat. No. B010780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-methylpyridine-3-carbonitrile
CAS105277-11-0
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)OC)C#N
InChIInChI=1S/C8H8N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,1-2H3
InChIKeyZDVDVDYVVWUZAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-methylpyridine-3-carbonitrile (CAS 105277-11-0): A Regiospecific Pyridine-3-carbonitrile Building Block for Targeted Synthesis


6-Methoxy-2-methylpyridine-3-carbonitrile (CAS 105277-11-0), also known as 6-methoxy-2-methylnicotinonitrile, is a substituted pyridine-3-carbonitrile derivative with a methoxy group at position 6, a methyl group at position 2, and a cyano group at position 3 [1]. This specific substitution pattern yields a molecular formula of C₈H₈N₂O and a molecular weight of 148.16 g/mol [2]. The compound serves primarily as a versatile building block in medicinal chemistry and organic synthesis due to the distinct electronic and steric influences of its functional groups [3].

Why 6-Methoxy-2-methylpyridine-3-carbonitrile Is Not a Commodity: The Critical Impact of Regioisomeric Substitution


Pyridine-3-carbonitrile derivatives are not interchangeable due to the profound influence of substituent position on both chemical reactivity and biological target engagement. The 6-methoxy-2-methyl-3-cyano substitution pattern in 6-methoxy-2-methylpyridine-3-carbonitrile creates a unique electronic and steric profile that dictates its utility in specific synthetic routes and potential biological interactions [1]. Substitution with a regioisomer, such as 2-methoxy-6-methylnicotinonitrile, can lead to different reaction outcomes in nucleophilic aromatic substitution or cross-coupling reactions, altering yields and product profiles [2]. Similarly, the absence of the methoxy group, as in 2-methyl-3-cyanopyridine, reduces both polarity and synthetic versatility, precluding its use in methoxy-dependent transformations [3]. These structural nuances directly impact procurement decisions for precise chemical synthesis and medicinal chemistry campaigns.

Quantitative Differentiation of 6-Methoxy-2-methylpyridine-3-carbonitrile vs. Key Analogs: A Data-Driven Procurement Guide


Regioisomeric Differentiation: 6-Methoxy-2-methylpyridine-3-carbonitrile vs. 2-Methoxy-6-methylnicotinonitrile

6-Methoxy-2-methylpyridine-3-carbonitrile possesses a distinct substitution pattern where the methoxy group is at the 6-position and the methyl group at the 2-position, in contrast to its regioisomer 2-methoxy-6-methylnicotinonitrile (CAS 72918-03-7). This structural difference alters the electron density distribution on the pyridine ring, directly impacting reactivity in nucleophilic aromatic substitution (SNAr) reactions. The 6-methoxy-2-methyl isomer exhibits enhanced reactivity at the 4-position due to the combined electron-donating effects of the methoxy and methyl groups, enabling higher yields in subsequent functionalization steps compared to the 2-methoxy-6-methyl isomer [1].

Regioisomerism Synthetic Utility Nucleophilic Aromatic Substitution

Lipophilicity Comparison: Impact on Bioavailability and Formulation

The lipophilicity of 6-methoxy-2-methylpyridine-3-carbonitrile, measured as XLogP, is 1.3 [1]. In comparison, its regioisomer 2-methoxy-6-methylnicotinonitrile has a reported LogP of 1.54 . The 0.24 log unit difference indicates that the target compound is slightly less lipophilic, which can influence membrane permeability, solubility, and ultimately, in vivo performance. A lower LogP value often correlates with better aqueous solubility and reduced non-specific binding, making it a potentially more favorable candidate for lead optimization in drug discovery [2].

Lipophilicity Drug-likeness Physicochemical Properties

Synthetic Yield: A Quantitative Benchmark for Procurement Efficiency

6-Methoxy-2-methylpyridine-3-carbonitrile can be synthesized from 6-chloro-2-methylnicotinonitrile via methoxylation with sodium methoxide in methanol, achieving an isolated yield of 87% [1]. In contrast, typical yields for the synthesis of the regioisomer 2-methoxy-6-methylnicotinonitrile via analogous routes are often lower, ranging from 60-75% due to steric hindrance effects [2]. The high yield for the target compound translates directly to lower cost per gram for procurement and reduced waste in large-scale synthesis.

Synthetic Yield Process Chemistry Cost-effectiveness

Physical State and Melting Point: Implications for Purification and Handling

6-Methoxy-2-methylpyridine-3-carbonitrile is a crystalline solid with a melting point of 81-82 °C [1]. This property facilitates straightforward purification by recrystallization and ensures ease of handling and storage. In contrast, the regioisomer 2-methoxy-6-methylnicotinonitrile has a reported melting point of 81.5 °C , while the simpler analog 2-methyl-3-cyanopyridine melts at a lower range of 56-59 °C . The higher melting point and well-defined crystalline nature of the target compound reduce the risk of decomposition or volatilization during storage, ensuring long-term stability and consistent quality for research applications.

Purification Crystallinity Handling

Optimal Applications for 6-Methoxy-2-methylpyridine-3-carbonitrile in Medicinal Chemistry and Agrochemical Synthesis


Synthesis of 4-Substituted Pyridine Derivatives via Regioselective SNAr

6-Methoxy-2-methylpyridine-3-carbonitrile is ideally suited for nucleophilic aromatic substitution at the 4-position due to the activating effect of the 6-methoxy group. This enables the efficient installation of diverse functional groups for the generation of compound libraries in medicinal chemistry [1].

Development of Kinase Inhibitor Scaffolds

The pyridine-3-carbonitrile core is a recognized pharmacophore in kinase inhibition. The specific substitution pattern of 6-methoxy-2-methylpyridine-3-carbonitrile offers a unique vector for interactions within the ATP-binding pocket of kinases, as suggested by SAR studies on related analogs [2].

Agrochemical Intermediate for Herbicide Safeners

Recent research demonstrates that derivatives of pyridine-3-carbonitrile exhibit notable antidote effects against herbicides like 2,4-D on sunflower seedlings [3]. 6-Methoxy-2-methylpyridine-3-carbonitrile serves as a crucial intermediate for synthesizing such safeners, offering enhanced crop protection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-2-methylpyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.